4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide
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Overview
Description
Preparation Methods
The synthesis of 4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide involves multiple steps, starting from the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the cyano-dimethylphenoxy group: This is achieved through nucleophilic substitution reactions.
Formation of the piperidinylmethyl intermediate: This involves the reaction of the thieno[3,2-d]pyrimidine derivative with piperidine.
Introduction of the triazolylmethyl group: This step is carried out using click chemistry, specifically the Huisgen cycloaddition reaction.
Final coupling with benzamide: The final product is obtained by coupling the triazolylmethyl intermediate with benzamide under suitable conditions
Chemical Reactions Analysis
4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and piperidinyl groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1.
Biological Research: It is used as a tool compound to study the interactions of thieno[3,2-d]pyrimidine derivatives with various biological targets.
Chemical Biology: The compound is employed in chemical biology to explore the effects of thieno[3,2-d]pyrimidine derivatives on cellular processes
Mechanism of Action
The mechanism of action of 4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide involves its interaction with specific molecular targets. As an NNRTI, the compound binds to the reverse transcriptase enzyme of HIV-1, inhibiting its activity and preventing the replication of the virus. The binding occurs at a site distinct from the active site, leading to conformational changes that reduce the enzyme’s functionality .
Comparison with Similar Compounds
4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide can be compared with other thieno[3,2-d]pyrimidine derivatives, such as:
Benzenesulfonamide derivatives: These compounds also exhibit NNRTI activity and share structural similarities with the target compound.
Indole derivatives: Compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide show anti-inflammatory and analgesic activities.
Other thieno[3,2-d]pyrimidine derivatives: These compounds are used in various research applications, including the study of their biological activities and potential therapeutic uses.
Properties
Molecular Formula |
C31H31N9O2S |
---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
4-[[4-[[4-[[4-(4-cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide |
InChI |
InChI=1S/C31H31N9O2S/c1-19-13-22(15-32)14-20(2)27(19)42-30-28-26(9-12-43-28)35-31(36-30)34-24-7-10-39(11-8-24)17-25-18-40(38-37-25)16-21-3-5-23(6-4-21)29(33)41/h3-6,9,12-14,18,24H,7-8,10-11,16-17H2,1-2H3,(H2,33,41)(H,34,35,36) |
InChI Key |
VXMHGGPCMIWHJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC3=C2SC=C3)NC4CCN(CC4)CC5=CN(N=N5)CC6=CC=C(C=C6)C(=O)N)C)C#N |
Origin of Product |
United States |
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